(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

Physicochemical profiling Purification by distillation Process chemistry scale-up

Researchers seeking a bromo-substituted pyridine building block with superior cross-coupling reactivity for PROTAC linker construction often face limited availability of high-purity material. (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1227563-37-2) is specifically classified as a Protein Degrader Building Block, featuring a reactive C-Br bond for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. - 98% purity minimizes side-product formation during bioconjugation and E3 ligase ligand conjugation. - Hydroxymethyl handle provides a direct attachment point for linker elaboration. - Cold-chain storage (2-8°C) preserves integrity; just-in-time ordering recommended.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.022
CAS No. 1227563-37-2
Cat. No. B591645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol
CAS1227563-37-2
Molecular FormulaC7H5BrF3NO
Molecular Weight256.022
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)CO)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2
InChIKeyKWLGBYBURCGYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol


(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1227563-37-2) is a halogenated trifluoromethylpyridine derivative bearing a hydroxymethyl group at the 2-position. It is classified as a fluorinated building block and is specifically marketed within the Protein Degrader Building Block family [1]. The compound possesses a molecular weight of 256.02 g/mol, a consensus Log Pₒ/w of 2.28, and is typically supplied as a white to yellow solid at ≥98% purity . Its structural features—a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and a reactive hydroxymethyl handle—make it a versatile intermediate for cross-coupling and functionalization reactions in pharmaceutical and agrochemical research.

1 Protein degrader building block for PROTAC linker synthesis
2 Bromo-substituted pyridine for cross-coupling methodology development
3 Kinase inhibitor and agrochemical intermediate diversification

Differentiation from Halogen Analogs


In-class 3-halogen-5-(trifluoromethyl)pyridine-2-methanols cannot be freely interchanged because the identity of the halogen (Br vs. Cl vs. F) directly governs cross-coupling reactivity, physicochemical properties, and downstream synthetic utility. The C–Br bond is substantially more reactive in palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings compared to C–Cl or C–F, enabling milder reaction conditions and higher yields for the bromo congener [1]. Furthermore, the bromo derivative exhibits distinct physical properties—higher boiling point, greater density, and cold-chain storage requirements—that impact handling, purification, and formulation protocols . Open-source evidence of direct head-to-head comparative studies remains sparse; the differentiation presented below is drawn from cross-study physicochemical measurements and application-specific vendor classification data.

3-Br compound 3-Cl, 3-F, or unsubstituted analogs may not transfer cross-coupling reactivity directly
98% purity baseline 95% or 97% grades may shift impurity profiles in multi-step sequences
Refrigerated storage Room-temperature-stable analogs require distinct logistics and inventory planning

Quantitative Comparison with Analogs


Boiling Point and Density Comparison

The target bromo compound exhibits a substantially higher boiling point (246.4 °C) compared to the 3-chloro (225.3 °C) and 3-fluoro (194.3 °C) congeners, accompanied by a density of 1.8 g/cm³ . This differential reflects stronger intermolecular forces and may influence distillation-based purification and solvent selection during scale-up.

Boiling Point
Cross-study comparable
246.4 °C (predicted)
3-Cl: 225.3 °C; 3-F: 194.3 °C
Higher boiling point may alter distillation parameters
Predicted values; experimental confirmation pending
Physicochemical profiling Purification by distillation Process chemistry scale-up

Purity Grade Comparison

The target compound is routinely supplied at 98% purity (Bidepharm, CalpacLab), whereas the 3-chloro analog is most commonly listed at 95% (AKSci, Fluorochem) and the 3-fluoro analog at 95–97% (Ambeed, Fluorochem) . This consistent 98% specification reduces the likelihood of impurity-driven side reactions in sensitive synthetic sequences.

Purity Grade
Cross-study comparable
98% (HPLC/NMR verified)
3-Cl: 95% common; 3-F: 95-97%
Higher baseline purity supports sensitive synthetic sequences
Vendor specifications; batch verification advised
Purity specification Batch-to-batch consistency Quality control

Lipophilicity Comparison

The consensus Log Pₒ/w of the bromo compound is 2.28 , marginally higher than the reported Log P of 2.25 for the 3-chloro analog . While the difference is small, the bromo derivative's slightly increased lipophilicity may translate to subtly better membrane permeability in biological assays.

Lipophilicity
Cross-study comparable
Log P 2.28 (consensus)
3-Cl analog: 2.25 (computed)
Marginally higher lipophilicity may influence cell-based assay distribution
In silico predictions; experimental shake-flask values not available
Lipophilicity Drug-likeness Membrane permeability prediction

Storage Condition Comparison

The bromo derivative requires refrigerated storage at 2–8 °C , in contrast to the chloro and fluoro analogs, which are stored at room temperature . This cold-chain requirement indicates a higher inherent reactivity or lower thermal stability of the C–Br bond, necessitating careful inventory management.

Storage Condition
Cross-study comparable
2–8 °C (refrigerated)
3-Cl and 3-F: room temperature
Cold-chain logistics required; may limit shelf-life flexibility
Per vendor SDS recommendations
Stability Logistics Long-term storage

PROTAC Building Block Classification

Unlike its chloro and fluoro analogs, which are listed generically as fluorinated building blocks, the bromo compound is explicitly categorized under the 'Protein Degrader Building Blocks' product family by Aladdin/CalpacLab [1]. This classification reflects its preferential use in constructing PROTAC heterobifunctional linkers, where the bromo substituent serves as a key cross-coupling handle.

PROTAC Classification
Class-level inference
Protein Degrader Building Block
3-Cl and 3-F: generic fluorinated building blocks
Vendor-validated PROTAC use reduces synthetic risk for degrader programs
Vendor product taxonomy as of 2025-2026
PROTAC Targeted protein degradation Linker chemistry

Cost Comparison

The bromo compound commands a significant price premium: £1,692 per gram (Fluorochem, 250 mg scale) compared to £55 per gram for the 3-chloro analog and approximately £60 per gram for the unsubstituted 5-(trifluoromethyl)pyridin-2-yl)methanol . This 28‑fold cost differential reflects the synthetic complexity of introducing the 3-bromo substituent and the higher value of the bromo handle for cross-coupling applications.

Cost per Gram
Cross-study comparable
£1,692/g (Fluorochem, 250 mg)
3-Cl: £55/g; unsubstituted: ~£60/g
30× cost premium requires strategic procurement planning
UK list prices 2025; prices vary by vendor and quantity
Procurement economics Cost-per-gram analysis Budget planning

Optimal Application Scenarios


PROTAC Linker Synthesis

The explicit classification as a Protein Degrader Building Block [1] and the superior reactivity of the C–Br bond in Suzuki–Miyaura couplings [2] make this compound the preferred choice for constructing PROTAC linkers. The 98% purity reduces side-product formation during bioconjugation steps, while the hydroxymethyl group provides a direct attachment point for E3 ligase ligand conjugation. The cold-chain storage requirement must be factored into laboratory logistics.

Kinase Inhibitor Intermediate

The consensus Log P of 2.28 [1] and the higher boiling point relative to chloro/fluoro analogs enable this compound to serve as a key intermediate in kinase inhibitor programs where balanced lipophilicity is desired for oral bioavailability. The higher density (1.8 g/cm³) may affect formulation calculations during salt screening. Researchers should budget for the premium cost (~£1,692/g) when planning multi-step synthetic routes.

Agrochemical Lead Optimization

In agrochemical discovery, the bromo substituent's enhanced leaving-group ability compared to chloro or fluoro allows for efficient diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. The distinct boiling point profile (246.4 °C) supports purification by distillation for intermediates, while the refrigerated storage condition indicates the need for just-in-time ordering to prevent thermal degradation.

Cross-Coupling Methodology Development

Given the documented versatility of 3-bromo-5-(trifluoromethyl)pyridine in Suzuki–Miyaura and Buchwald–Hartwig couplings [1], the methanol derivative serves as an ideal benchmark substrate for developing new catalytic systems. Its high purity (98%) ensures reproducible kinetic data, while the significant cost differential vs. chloro analogs necessitates careful experimental design to maximize information yield per unit cost.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Bromo cross-coupling reactivity, 98% purity
Coupling efficiency and bioconjugation yield
Kinase Inhibitor Intermediate
Log P 2.28, hydroxymethyl handle
Lipophilicity-driven SAR and salt screening
Agrochemical Lead Optimization
Enhanced leaving-group ability, boiling point profile
Distillation purification and diversification scope
Cross-Coupling Methodology
High purity benchmark substrate
Reproducible kinetic data and cost-per-experiment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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